molecular formula C13H16O3 B14196945 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- CAS No. 832688-51-4

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)-

Cat. No.: B14196945
CAS No.: 832688-51-4
M. Wt: 220.26 g/mol
InChI Key: SZQCEJPBOQESCL-CYBMUJFWSA-N
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Description

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- is an organic compound with the molecular formula C₁₃H₁₆O₃. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-hexanedione and phenylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the desired transformations.

    Chiral Resolution: To obtain the (5R)-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or separation methods such as chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes may be used.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modifying Biomolecules: Reacting with biomolecules such as proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexanedione, 5-methoxy-5-phenyl-, (5S)-: The (5S)-enantiomer of the compound.

    2,4-Hexanedione: The parent compound without the methoxy and phenyl groups.

    5-Methoxy-5-phenyl-2,4-pentanedione: A similar compound with a different carbon chain length.

Uniqueness

2,4-Hexanedione, 5-methoxy-5-phenyl-, (5R)- is unique due to its specific chiral configuration and the presence of both methoxy and phenyl groups

Properties

CAS No.

832688-51-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(5R)-5-methoxy-5-phenylhexane-2,4-dione

InChI

InChI=1S/C13H16O3/c1-10(14)9-12(15)13(2,16-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3/t13-/m1/s1

InChI Key

SZQCEJPBOQESCL-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)CC(=O)[C@@](C)(C1=CC=CC=C1)OC

Canonical SMILES

CC(=O)CC(=O)C(C)(C1=CC=CC=C1)OC

Origin of Product

United States

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